molecular formula C21H18N2O2 B3047722 N-[phenyl(phenylformamido)methyl]benzamide CAS No. 14328-15-5

N-[phenyl(phenylformamido)methyl]benzamide

Cat. No.: B3047722
CAS No.: 14328-15-5
M. Wt: 330.4 g/mol
InChI Key: VFIJOUHBZUMVCW-UHFFFAOYSA-N
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Description

N-[phenyl(phenylformamido)methyl]benzamide is a useful research compound. Its molecular formula is C21H18N2O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N,N’-(phenylmethylene)dibenzamide has been found to interact with various biomolecules, particularly in the context of anion transport and binding . The compound displays evidence of aggregation in solution, with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors .

Cellular Effects

The effects of N,N’-(phenylmethylene)dibenzamide on cellular processes are primarily related to its role in anion transport. Anions play important roles throughout biological systems, including regulating cellular pH, osmotic balance, and cell volume . By influencing anion transport, N,N’-(phenylmethylene)dibenzamide can potentially impact these cellular functions.

Molecular Mechanism

At the molecular level, N,N’-(phenylmethylene)dibenzamide exerts its effects through interactions with anions. The compound forms stable complexes with a range of anions, facilitated by the parallel array of hydrogen bond donors present in its structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-(phenylmethylene)dibenzamide have been observed over time. The compound displays evidence of aggregation in solution, suggesting potential changes in its behavior over time .

Metabolic Pathways

N,N’-(phenylmethylene)dibenzamide’s role in metabolic pathways is primarily related to its interaction with anions. By forming stable complexes with anions, the compound could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

In terms of transport and distribution, N,N’-(phenylmethylene)dibenzamide’s interactions with anions suggest that it could potentially be transported across lipid bilayers, influencing its distribution within cells and tissues .

Subcellular Localization

The subcellular localization of N,N’-(phenylmethylene)dibenzamide is likely influenced by its interactions with anions and its potential to be transported across lipid bilayers

Properties

IUPAC Name

N-[benzamido(phenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(17-12-6-2-7-13-17)22-19(16-10-4-1-5-11-16)23-21(25)18-14-8-3-9-15-18/h1-15,19H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIJOUHBZUMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931799
Record name N,N'-(Phenylmethylene)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-15-5
Record name NSC93664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Phenylmethylene)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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